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Introduction: Boron is the most common p-type dopant used in silicon-based semiconductor
manufacturing.[1][2][3][4] The precise introduction of boron atoms into the silicon crystal lattice
creates "holes," which act as positive charge carriers, thereby controlling the electrical
conductivity of the material.[4][5][6] This process, known as doping, is a fundamental step in
the fabrication of electronic devices such as diodes, transistors, and integrated circuits.[1][7]
This document provides detailed application notes and experimental protocols for the primary
techniques used for boron doping: ion implantation, thermal diffusion, and in-situ doping during
epitaxial growth.

lon Implantation

lon implantation is a highly precise and controllable method for introducing dopants into a
semiconductor substrate.[5][7][8] It involves accelerating boron ions to a high energy and
directing them as a beam onto the silicon wafer.[7][9] The ions penetrate the surface and come
to rest at a depth determined by their energy.[10][11] This technique offers exceptional control
over the dose (number of dopant atoms per unit area) and the depth of the doped region.[8]

Key Applications:

o Formation of shallow source/drain extensions in modern CMOS transistors.
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e Precise adjustment of the threshold voltage (Vt) in MOSFETSs.[9]

e Creation of complex, non-uniform doping profiles (retrograde wells).

Quantitative Data for Boron lon Implantation

The following table summarizes typical parameters for boron ion implantation in silicon. The
process often uses Boron Trifluoride (BFs) or Diborane (BzHe) as the ion source.[10] For
shallow junctions, the molecular ion BF2* is often used, as it dissociates upon impact,
effectively reducing the boron implant energy.[12]

Parameter Typical Range Unit Notes

Lower energies (0.1-
10 keV) for shallow
Implant Energy 0.1-200 keV junctions; higher
energies for deep
wells.[10][12]

Low dose for Vt

adjust; high dose for
Implant Dose 1x10% - 1x10% atoms/cm? : g.

source/drain

formation.[12][13]

Dependent on dose
Peak Concentration 1x1016 - 5x102° atoms/cm3 and energy. Can

exceed solid solubility.

. Controlled primarily by
Junction Depth 10 - 500 nm )
implant energy.

Used to minimize ion
Tilt Angle 3-7 degrees channeling along

crystal planes.[10]

Hot implantation can
Wafer Temperature Room Temp. to 500 °C be used to control
surface damage.[9]
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Experimental Protocol: Boron lon Implantation

This protocol outlines the standard steps for p-type doping of a silicon wafer using ion
implantation.

1. Wafer Preparation:

 Start with a clean, n-type silicon wafer.

« If selective doping is required, a masking layer (e.g., photoresist or silicon dioxide) must be
patterned on the wafer surface to define the regions to be implanted.

e Perform a pre-implant cleaning step, typically a brief etch in dilute hydrofluoric acid (HF) to
remove any native oxide from the implant windows.

2. Implanter Setup:

e Load the wafer into the ion implanter's process chamber.
e Select the boron source gas (e.g., BFs3).
e Set the key process parameters:

e lon Species: Select the desired ion (e.g., 11B* or 4°BF2™).

o Energy: Set the acceleration energy according to the target junction depth (e.g., 5 keV for a
shallow junction).

e Dose: Set the total number of ions to be implanted per unit area (e.g., 5x10%> cm~2 for a
source/drain region).[14]

e Beam Current: Set the ion beam current, which determines the implantation time (e.g., 1-15
mA).[14]

o Tilt/Twist Angle: Set the wafer orientation relative to the ion beam to prevent channeling (e.g.,
7° tilt).[10]

3. Implantation Process:

o Evacuate the process chamber to high vacuum.

o Generate the ion beam, analyze it to select the correct ion species, and accelerate it to the
set energy.

» Scan the ion beam across the wafer surface (or move the wafer through a stationary beam)
until the target dose is reached. The system continuously monitors the implanted charge to
determine the dose.[9]

4. Post-Implantation Annealing:
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» After implantation, the silicon crystal lattice is damaged and most boron atoms are not in
electrically active substitutional sites.

» A high-temperature annealing step is required to repair the crystal damage and "activate" the
dopants.

o Common methods include:

e Rapid Thermal Annealing (RTA): Heat the wafer to a high temperature (e.g., 900-1050°C) for
a short time (e.g., 1-60 seconds). This activates the dopants while minimizing their diffusion.

o Furnace Annealing: Heat the wafer in a furnace at a lower temperature for a longer duration
(e.g., 900°C for 15-30 minutes).[15]

Workflow Diagram: lon Implantation

Masking
(Photolithography)

Selective Doping
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Caption: Workflow for the boron ion implantation process.

Thermal Diffusion

Thermal diffusion is a well-established doping technique where dopant atoms are introduced
into the silicon wafer at high temperatures (typically 900-1100°C).[16] The process relies on a
concentration gradient, causing boron atoms to diffuse from a source into the silicon. The
surface concentration is often limited by the solid solubility of boron in silicon at a given
temperature.[17][18]

Key Applications:
e Formation of deep wells in CMOS processes.
e Doping of p-type emitters in solar cells.[19]

o Creation of heavily doped p+ layers for ohmic contacts.
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Diffusion Sources

Boron diffusion can be performed using solid, liquid, or gaseous sources.

» Solid Sources: Boron Nitride (BN) wafers are a common solid source.[18] They are placed in
proximity to the silicon wafers in a furnace. At high temperatures, B20Os sublimes from the
source and reacts with the silicon surface to form a borosilicate glass (BSG) layer, which
then acts as the diffusion source.[18]

 Liquid Sources: Boron Tribromide (BBr3) is a widely used liquid source.[20][21] A carrier gas
(e.g., Nitrogen) is bubbled through the liquid BBrs, and the resulting vapor is transported into
the diffusion furnace.

e Gaseous Sources: Diborane (BzHs) is a gaseous source, typically diluted in an inert gas. It is
highly toxic and pyrophoric, requiring extensive safety precautions.[16]

Quantitative Data for Boron Thermal Diffusion
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Parameter Typical Range Unit Notes

Higher temperatures
o result in higher solid
Diffusion Temperature 900 - 1100 °C »
solubility and faster

diffusion.[22][23]

Longer times lead to
Diffusion Time 15-120 minutes deeper junctions.[18]
[22]

Typically limited by the
) solid solubility of
Surface Concentration ~ 1x10® - 3x102° atoms/cm?3
boron at the process

temperature.[17]

Generally produces
Junction Depth 0.5-10 pum deeper junctions than

ion implantation.

Dependent on surface
Sheet Resistance 10 - 200 Q/sq concentration and

junction depth.

Experimental Protocol: Two-Step Diffusion from Solid
Source (BN)

This protocol describes a common two-step diffusion process: a short "predeposition” step to
introduce a controlled amount of dopant near the surface, followed by a longer "drive-in" step to
push the dopants deeper into the wafer.

1. Wafer and Furnace Preparation:

o Start with clean, n-type silicon wafers.

o Perform a standard RCA clean or equivalent to remove organic and metallic contaminants.

« If selective doping is needed, grow and pattern a silicon dioxide (SiO2) layer to act as a
diffusion mask.

o Load the silicon wafers and Boron Nitride (BN) source wafers into a quartz boat, alternating
them such that each silicon wafer faces a source wafer.
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e Ramp the furnace temperature to the target for predeposition (e.g., 950°C) with a steady flow
of nitrogen (N2).[18]

2. Predeposition Step:

o Once the temperature is stable, push the boat into the center of the furnace.

o Perform the predeposition diffusion for a set time (e.g., 15-30 minutes) in a nitrogen ambient.
[18] During this step, a thin, boron-rich borosilicate glass (BSG) layer forms on the wafer
surface.

o Pull the boat from the furnace and allow it to cool.

3. BSG Removal:

e The BSG layer must be removed before the drive-in step.

o Etch the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF) for 1-2
minutes until the surface is hydrophobic (de-wets).

e Rinse thoroughly with deionized (DI) water and dry with nitrogen.

4. Drive-In Step:

» Reload the silicon wafers (without the BN sources) into a clean furnace tube.

 Ramp the temperature to the drive-in target (e.g., 1100°C).

o Perform the drive-in diffusion for the desired time (e.g., 60 minutes). This step is often done
in an oxidizing ambient (Oz or H20 vapor). The growing oxide layer consumes silicon, and
the dopants are redistributed and diffused deeper into the bulk.

o Pull the wafers from the furnace and allow them to cool. The final junction depth is
determined by both the predeposition and drive-in steps.

Workflow Diagram: Two-Step Thermal Diffusion
Start: BSG Etch Drive-In End:
Clean, Masked Wafer (950°C with BN Source) (Dilute HF) (1100°C in O2) Deep Doped Region

Click to download full resolution via product page

Caption: Workflow for a two-step boron thermal diffusion process.

In-Situ Doping during Epitaxial Growth

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://fabweb.ece.illinois.edu/recipe/bpre.aspx
https://fabweb.ece.illinois.edu/recipe/bpre.aspx
https://www.benchchem.com/product/b1173376?utm_src=pdf-body
https://www.benchchem.com/product/b1173376?utm_src=pdf-body-img
https://www.benchchem.com/product/b1173376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

In-situ doping involves introducing the dopant gas during the single-crystal silicon growth
(epitaxy) process itself. This allows for the creation of uniformly doped layers with abrupt
interfaces and precise thickness control. Chemical Vapor Deposition (CVD) is the most
common method for silicon epitaxy.

Key Applications:
o Growing heavily doped p+ substrate layers for epitaxial wafers.[24]
o Creating complex structures like delta-doped layers or superlattices.

e Forming the base layer in bipolar junction transistors (BJTS).

: o for In-Si :

Parameter Typical Range Unit Notes

Lower temperatures

are used in Ultra-High

Growth Temperature 550 - 1100 °C
Vacuum CVD (UHV-
CVD).
_ Highly diluted in a
Dopant Gas Diborane (BzHs) - ) )
carrier gas like Ha.
Controlled by the
Dopant Concentration ~ 1x10%> - 5x101° atoms/cm3 partial pressure of the
B2He gas.[25][26]
Can be affected by
Growth Rate 0.1-1.0 pm/min the presence of the
dopant gas.
] Precisely controlled by
Layer Thickness 0.1-100 pm

the growth time.[24]

Experimental Protocol: In-Situ Doping via CVD

e Substrate Preparation:
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1. Start with a clean silicon substrate wafer.

2. Perform a pre-epitaxy clean, often including an HF dip to remove native oxide and
passivate the surface with hydrogen.

3. Load the substrate into the CVD reactor chamber.

» Epitaxial Growth and Doping:
1. Evacuate the chamber and then backfill with a carrier gas (e.g., H2).
2. Heat the substrate to the target growth temperature (e.g., 650°C).[25]

3. Introduce the silicon source gas (e.g., Silane, SiHa, or Dichlorosilane, SiH2Clz) into the
chamber to begin epitaxial growth.

4. Simultaneously, introduce a controlled flow of the dopant gas mixture (e.g., BzHe diluted in
H2).[25] The ratio of the dopant gas flow to the silicon source gas flow determines the final
boron concentration in the grown film.

5. Continue the process until the desired layer thickness is achieved. The doping profile is
typically very uniform throughout the grown layer.

e Process Termination:
1. Shut off the source and dopant gas flows.
2. Cool the wafer down in an inert or H2 ambient.

3. Remove the wafer from the chamber. No post-growth annealing is needed for activation,
as the boron atoms are incorporated into active lattice sites during growth.

Workflow Diagram: In-Situ Doping

Start: o Load into o | Heat Substrate Introduce Si Source Gas Cool Down UniforrEle;DO -
Clean Substrate CVD Reactor in H2 Ambient + B2He Dopant Gas & Unload ormly Jop
Epitaxial Layer
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Caption: Workflow for in-situ boron doping during CVD epitaxial growth.

Comparison of Doping Techniques

Feature

] . In-Situ Doping
Thermal Diffusion

lon Implantation

(Epitaxy)

Dose Control

Excellent (Precise,

repeatable)

Fair (Depends on

time, temp)

Good (Depends on

gas flow)

Depth Control

Excellent (Controlled

by energy)

Fair (Depends on

time, temp)

Excellent (Controlled
by growth)

Profile Shape

Gaussian (Can be

complex)

erfc or Gaussian
(Gradual)

Box-like (Uniform,

abrupt)

Throughput

High (Single wafer

processing)

High (Batch

processing)

Low to Medium

Crystal Damage

High (Requires

anneal)

Low

Very Low (High quality
crystal)

Max Concentration

Can exceed solid

solubility

Limited by solid
solubility

Limited by solid
solubility

Conformality

Line-of-sight

Excellent (Isotropic)

Excellent (Follows

(Shadowing effects) surface)
Low (Implant) + High ) ]
Thermal Budget Very High High
(Anneal)
Complexity/Cost High Medium High

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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